5-Sulfinobenzene-1,3-dicarboxylic acid
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Overview
Description
5-Sulfinobenzene-1,3-dicarboxylic acid: is an organic compound characterized by the presence of a sulfinyl group (-SO2H) and two carboxyl groups (-COOH) attached to a benzene ring. This compound is part of the dicarboxylic acid family, which is known for its diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Sulfinobenzene-1,3-dicarboxylic acid typically involves the sulfonation of benzene derivatives followed by oxidation. One common method includes the reaction of benzene-1,3-dicarboxylic acid with sulfur trioxide (SO3) in the presence of a catalyst, followed by oxidation using hydrogen peroxide (H2O2) or a similar oxidizing agent .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of sulfur trioxide to benzene-1,3-dicarboxylic acid under high temperature and pressure, followed by oxidation in a separate reactor .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Sulfinobenzene-1,3-dicarboxylic acid can undergo further oxidation to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfhydryl group (-SH).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Chemistry: 5-Sulfinobenzene-1,3-dicarboxylic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with proteins .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials that require high thermal stability and resistance to oxidation .
Mechanism of Action
The mechanism of action of 5-Sulfinobenzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets, such as bacterial Mur ligases. These enzymes are crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. By inhibiting these enzymes, the compound disrupts cell wall synthesis, leading to bacterial cell death .
Comparison with Similar Compounds
Benzene-1,3-dicarboxylic acid: Lacks the sulfinyl group, making it less reactive in certain chemical reactions.
5-Sulfonobenzene-1,3-dicarboxylic acid: Contains a sulfonic acid group instead of a sulfinyl group, resulting in different chemical properties and reactivity.
Uniqueness: 5-Sulfinobenzene-1,3-dicarboxylic acid is unique due to the presence of both sulfinyl and carboxyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, from synthetic chemistry to biomedical research .
Properties
CAS No. |
457903-78-5 |
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Molecular Formula |
C8H6O6S |
Molecular Weight |
230.20 g/mol |
IUPAC Name |
5-sulfinobenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H6O6S/c9-7(10)4-1-5(8(11)12)3-6(2-4)15(13)14/h1-3H,(H,9,10)(H,11,12)(H,13,14) |
InChI Key |
WVKAUAMJXDSBBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)S(=O)O)C(=O)O |
Origin of Product |
United States |
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